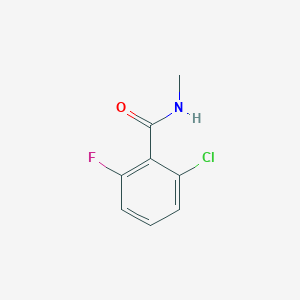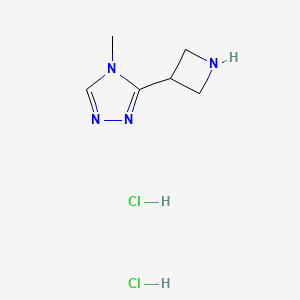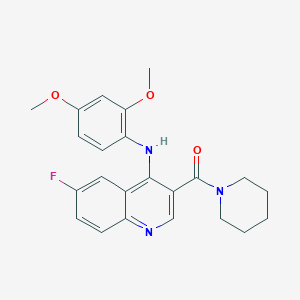
2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those with morpholine and fluorine substituents, has been reported in the literature. Specifically, the synthesis of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involved the use of X-ray single-crystal diffraction to determine its crystal structure . Another study reported the efficient synthesis of a series of novel fluorinated morpholine-containing benzamide derivatives. These compounds were synthesized through the reaction of 2-fluoro-4-morpholinobenzenamine with different substituted benzoyl chloride in the presence of toluene solvent at reflux temperature, yielding the desired products in pure form . The synthetic process was noted for its low cost, short reaction time, mild reaction conditions, and eco-friendliness .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was elucidated using X-ray single-crystal diffraction, revealing that the compound belongs to the monoclinic space group P21/n. The compound's crystal structure is novel and had not been reported before . The precise measurements of the unit cell dimensions and other crystallographic parameters were provided, such as the angles, volume, and calculated density .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the benzamide derivatives are characterized by their efficiency and the use of spectral techniques for characterization. The reactions typically involve the coupling of amines with benzoyl chlorides under reflux conditions in toluene . The resulting products are then characterized using techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis to confirm their structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzamide derivatives include good to excellent yields and the purity of the products. The crystallographic analysis of one such compound provided detailed information on its density and molecular weight . Additionally, the synthesized compounds were evaluated for their microbial activities, with some exhibiting potent antifungal and antibacterial activity, comparable to standard drug molecules .
Biological Activity
The biological activity of the synthesized benzamide derivatives was assessed through preliminary herbicidal activity tests and screening for microbial activities. The herbicidal activity of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide showed an inhibition rate of 15.1% to seedling growth of barnyard grass at a concentration of 100 μg/mL . The microbial activity screening of the novel fluorinated morpholine-containing benzamide derivatives indicated that some compounds have potent antifungal and antibacterial activities . These activities were benchmarked against standard drugs such as Gentamycin, Ampicillin, Chloramphenicol, Iprofloxacin, Norfloxacin, Nystatin, and Greseofulvin .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds similar to "2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide" involves complex chemical reactions, highlighting the chemical's role in pharmaceutical development and its potential as a building block for more complex molecules. For example, the synthesis of Gefitinib, a known anticancer compound, showcases the conversion of related compounds through catalyzed reactions, offering a glimpse into the compound's utility in developing targeted therapies (Jin et al., 2005).
Antimicrobial and Antifungal Activities
Research into derivatives of benzamide, including structures similar to "2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide", has demonstrated potential antimicrobial and antifungal activities. The exploration of fluoroquinolone-based 4-thiazolidinones derived from related compounds shows promise for antimicrobial and antifungal applications, indicating a pathway for developing new therapeutic agents (Patel & Patel, 2010).
Imaging and Diagnostic Applications
The role of fluorine-18-labeled benzamide analogues in imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) underlines the compound's significance in diagnostic applications. This research suggests its utility in non-invasively assessing tumor biology and the effectiveness of therapeutic interventions (Tu et al., 2007).
Gastrokinetic Activity
The gastrokinetic activity demonstrated by novel benzamides, including compounds with structural similarities to "2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide", presents another facet of research application. These studies are foundational in developing drugs that could enhance gastric emptying, offering potential treatments for gastrointestinal disorders (Kato et al., 1991).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3/c1-26-15-5-2-4-14(12-15)18(24-8-10-27-11-9-24)13-23-20(25)19-16(21)6-3-7-17(19)22/h2-7,12,18H,8-11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBFRXNAQURDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

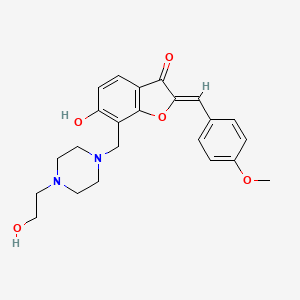

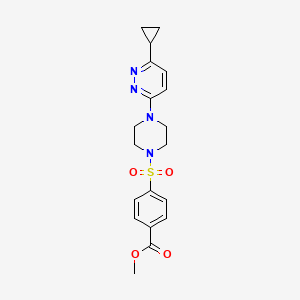
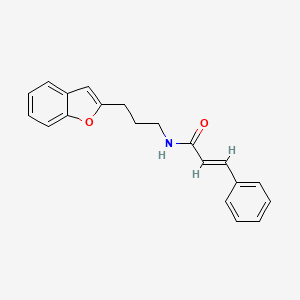
![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)
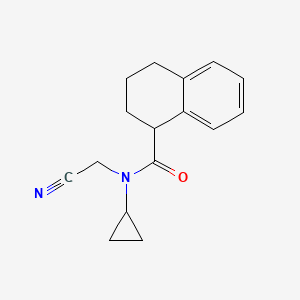
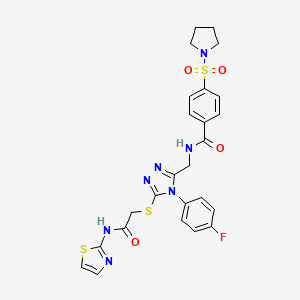
![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)

